![molecular formula C36H24Cl2 B12569487 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene CAS No. 168787-56-2](/img/structure/B12569487.png)
3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene: is a chemical compound known for its unique structural motif, which includes a fused cyclobutene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene typically involves a [2+2] cycloaddition reaction. One efficient method for its preparation is the visible-light-mediated catalyst-free [2+2] cycloaddition reaction. This method converts 1,4-naphthoquinones into dihydrocyclobuta[b]naphthalene derivatives under mild and clean conditions without using any photocatalysts . The reaction exhibits favorable compatibility with functional groups and provides high yields with excellent regioselectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the green and efficient synthetic methodologies developed for its preparation suggest potential scalability for industrial applications. The use of visible-light-mediated reactions under mild conditions aligns with the principles of green chemistry, making it an attractive option for large-scale production.
化学反应分析
Types of Reactions: 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrocarbon derivatives.
科学研究应用
3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying cycloaddition reactions and ring strain effects.
Biology: Its potential biological activities are of interest for developing new pharmaceuticals and bioactive compounds.
Medicine: Research into its medicinal properties could lead to the development of novel therapeutic agents.
Industry: The compound’s chemical reactivity and stability make it suitable for various industrial applications, including materials science and catalysis.
作用机制
The mechanism by which 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene exerts its effects involves its interaction with molecular targets and pathways. The high ring strain in the fused cyclobutene structure contributes to its chemical reactivity, enabling it to participate in diverse transformations, including ring-opening and ring-expansion reactions . These reactions can lead to the formation of complex organic molecules with potential biological and industrial applications.
相似化合物的比较
1,1,2,2-Tetraphenyl-1,2-ethanediol: This compound is used in free radical polymerization and as a precursor for other chemical reactions.
Dihydrocyclobuta[b]naphthalene-3,8-diones: These derivatives are synthesized using similar [2+2] cycloaddition reactions and exhibit comparable chemical properties.
Uniqueness: 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene stands out due to its specific halogenation pattern and the presence of chlorine atoms, which can influence its reactivity and potential applications. The compound’s unique structural features and high chemical reactivity make it a valuable subject for further research and development.
属性
CAS 编号 |
168787-56-2 |
|---|---|
分子式 |
C36H24Cl2 |
分子量 |
527.5 g/mol |
IUPAC 名称 |
3,8-dichloro-1,1,2,2-tetraphenylcyclobuta[b]naphthalene |
InChI |
InChI=1S/C36H24Cl2/c37-33-29-23-13-14-24-30(29)34(38)32-31(33)35(25-15-5-1-6-16-25,26-17-7-2-8-18-26)36(32,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H |
InChI 键 |
RFUZOUZSCMNNIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C4C(=C3C2(C5=CC=CC=C5)C6=CC=CC=C6)Cl)Cl)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




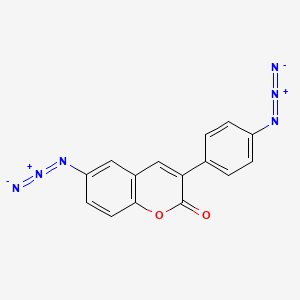
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12569422.png)
![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)
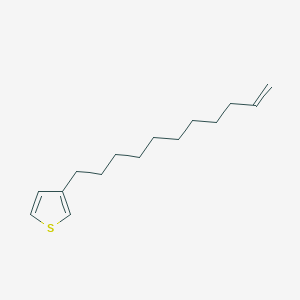
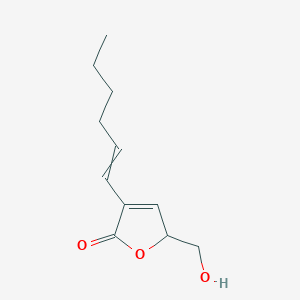
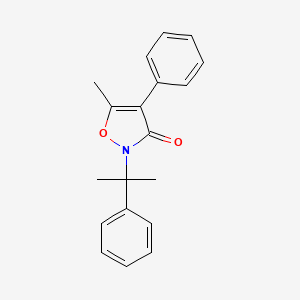
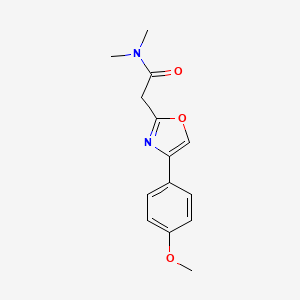
![5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium](/img/structure/B12569455.png)
![2-Bromo-6-[tri(propan-2-yl)silyl]pyridine](/img/structure/B12569468.png)


